molecular formula C284H432N84O79S7 B549124 Aprotinin CAS No. 9087-70-1

Aprotinin

Cat. No. B549124
CAS RN: 9087-70-1
M. Wt: 6511 g/mol
InChI Key: ZPNFWUPYTFPOJU-YSFZTAPISA-N
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Description

Aprotinin, also known as Trasylol or bovine pancreatic trypsin inhibitor (BPTI), is a small protein and an antifibrinolytic molecule that inhibits trypsin and related proteolytic enzymes . It was used as a medication administered by injection to reduce bleeding during complex surgery, such as heart and liver surgery . Its main effect is the slowing down of fibrinolysis, the process that leads to the breakdown of blood clots .


Synthesis Analysis

Aprotinin is a monomeric globular protein derived from bovine lung tissue . It consists of 58 amino acids arranged in a single polypeptide chain with three crosslinking disulfide bridges . The binding of aprotinin to proteases is reversible, and most aprotinin-protease complexes will dissociate at extreme pH levels .


Molecular Structure Analysis

Aprotinin has a molecular weight of 6511 Da and consists of 16 different amino acid types arranged in a chain 58 residues long . It folds into a stable, compact tertiary structure of the ‘small SS-rich’ type, containing 3 disulfides, a twisted β-hairpin, and a C-terminal α-helix .


Physical And Chemical Properties Analysis

Aprotinin is a single peptide chain with three disulfide bonds . It has a molecular weight of approximately 6511 . Aprotinin is freely soluble in water (>10 mg/mL) and in aqueous buffers of low ionic strengths . Dilute solutions are generally less stable than concentrated ones . Solution stability also depends on pH; values of 1-12 can be tolerated .

Scientific Research Applications

  • Biochemical and Biomedical Research Tool : Aprotinin is extensively used as a tool for studying protein interactions and protein conformation at the molecular level due to its ability to inhibit various proteinases (Fritz & Wunderer, 1983).

  • Reducing Perioperative Bleeding in Cardiac Surgery : It has been widely used in cardiac surgeries to reduce perioperative bleeding and the need for blood transfusions (Fergusson et al., 2005).

  • Spinal Fusion Surgery for Idiopathic Scoliosis : Aprotinin's antifibrinolytic properties have been evaluated in spinal fusion surgeries for idiopathic scoliosis, showing consistent benefits in reducing blood loss (Khoshhal et al., 2003).

  • Potential Role in Tumor Management : Aprotinin may interfere with tumor growth and development of metastasis, thus potentially increasing survival time after tumor resections (Vaporciyan, Putnam, & Smythe, 2004).

  • Application in Orthopedic Surgeries : Its use in hip replacement and other major surgeries, except scoliosis surgery, indicates its broad utility in orthopedic procedures to control blood loss (Kokoszka et al., 2005).

  • Use in Craniosynostotic Surgery in Children : Aprotinin has been employed to reduce bleeding during craniosynostotic surgery in children (Gunnarsson et al., 2011).

  • Transgenic Production in Plants : Aprotinin has been produced in transgenic plants like Spirodela (duckweed) and maize, showcasing an alternative production system for pharmaceuticals (Rival et al., 2008; Delaney et al., 2003).

  • Anti-inflammatory Properties : It exhibits anti-inflammatory properties, which may help curb the deleterious effects of cardiopulmonary bypass (Asimakopoulos et al., 2000).

  • Renal Dysfunction : Research has indicated that aprotinin use may be associated with a transient small rise in plasma creatinine concentration in certain patients, but there is no evidence for an increased risk of developing new renal failure requiring dialysis or renal replacement therapy (Bosman & Royston, 2008).

  • Interactions with ACE Inhibitors : Aprotinin has complex interactions with angiotensin-converting enzyme inhibitors, making these interactions potentially significant in patients with cardiovascular diseases (Waxler & Rabito, 2003).

Safety And Hazards

Aprotinin may be irritating to the mucous membranes and upper respiratory tract . It may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause an allergic skin reaction .

Future Directions

Recent research has shown that a combination of hypertonic saline and aprotinin significantly blocked the furin site cleavage in both the SARS-CoV-2 wild-type and mutants (P681R and N679K/P681H), which could represent a simple, economical, and practical feasible approach in locally controlling viral activation and entry into cells to replicate .

properties

IUPAC Name

4-[[1-[[29a,62a,69,84-tetrakis(4-aminobutyl)-35a,75,78-tris(2-amino-2-oxoethyl)-14a-(3-amino-3-oxopropyl)-8a,41a,72-tribenzyl-50a,53a-di(butan-2-yl)-47a,48,56a,81,90-pentakis(3-carbamimidamidopropyl)-31,60-bis(2-carboxyethyl)-42-[[2-[[2-(1-carboxyethylamino)-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-57-(carboxymethyl)-11a,13,45-tris(1-hydroxyethyl)-66-(hydroxymethyl)-2a,16,38a,44a-tetrakis[(4-hydroxyphenyl)methyl]-26a,32a,59a,63,87-pentamethyl-20a,34-bis(2-methylpropyl)-51-(2-methylsulfanylethyl)-1a,3,4a,7a,9,10a,12,13a,15,16a,18,19a,22a,24,25a,28a,30,31a,33,34a,36,37a,40a,43a,44,46a,47,49a,50,52a,53,55a,56,58a,59,61a,62,64a,65,68,71,74,77,80,83,86,89,92,95,98-pentacontaoxo-5a-propan-2-yl-39,40,66a,67a,70a,71a-hexathia-a,2,3a,6a,8,9a,11,12a,14,15a,17,18a,21a,23,24a,27a,29,30a,32,33a,35,36a,39a,42a,43,45a,46,48a,49,51a,52,54a,55,57a,58,60a,61,63a,64,67,70,73,76,79,82,85,88,91,94,97-pentacontazahexacyclo[91.71.4.454,117.04,8.019,23.025,29]doheptacontahectan-37-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[1-(2-amino-5-carbamimidamidopentanoyl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C284H432N84O79S7/c1-21-144(9)222-271(439)337-174(68-46-105-309-282(300)301)239(407)340-187(120-160-77-85-164(374)86-78-160)251(419)341-185(116-156-55-29-24-30-56-156)250(418)342-188(121-161-79-87-165(375)88-80-161)252(420)346-191(123-208(291)378)246(414)322-149(14)230(398)326-168(62-35-39-98-285)234(402)319-146(11)227(395)314-132-215(385)324-181(113-141(3)4)247(415)354-199-137-452-453-138-200-263(431)336-179(97-112-448-20)242(410)331-176(70-48-107-311-284(304)305)244(412)363-226(154(19)372)274(442)358-197(233(401)316-129-212(382)312-130-213(383)318-151(16)278(446)447)135-449-451-139-201(355-253(421)186(117-157-57-31-25-32-58-157)344-256(424)195(127-220(393)394)350-267(435)204-72-50-109-366(204)275(443)167(289)61-43-102-306-279(294)295)265(433)339-182(114-142(5)6)248(416)338-180(93-96-218(389)390)276(444)368-111-52-74-206(368)277(445)367-110-51-73-205(367)268(436)349-189(122-162-81-89-166(376)90-82-162)259(427)362-224(152(17)370)269(437)317-133-216(386)365-108-49-71-203(365)266(434)357-202(264(432)333-169(63-36-40-99-286)235(403)320-148(13)229(397)328-175(69-47-106-310-283(302)303)243(411)360-223(145(10)22-2)272(440)361-222)140-454-450-136-198(325-214(384)131-313-211(381)128-315-232(400)183(119-159-75-83-163(373)84-76-159)351-270(438)221(143(7)8)359-258(426)190(118-158-59-33-26-34-60-158)352-273(441)225(153(18)371)364-245(413)177(335-262(199)430)91-94-207(290)377)261(429)334-172(66-44-103-307-280(296)297)236(404)321-147(12)228(396)327-170(64-37-41-100-287)237(405)330-173(67-45-104-308-281(298)299)238(406)345-192(124-209(292)379)255(423)347-193(125-210(293)380)254(422)343-184(115-155-53-27-23-28-54-155)249(417)332-171(65-38-42-101-288)240(408)353-196(134-369)260(428)323-150(15)231(399)329-178(92-95-217(387)388)241(409)348-194(126-219(391)392)257(425)356-200/h23-34,53-60,75-90,141-154,167-206,221-226,369-376H,21-22,35-52,61-74,91-140,285-289H2,1-20H3,(H2,290,377)(H2,291,378)(H2,292,379)(H2,293,380)(H,312,382)(H,313,381)(H,314,395)(H,315,400)(H,316,401)(H,317,437)(H,318,383)(H,319,402)(H,320,403)(H,321,404)(H,322,414)(H,323,428)(H,324,385)(H,325,384)(H,326,398)(H,327,396)(H,328,397)(H,329,399)(H,330,405)(H,331,410)(H,332,417)(H,333,432)(H,334,429)(H,335,430)(H,336,431)(H,337,439)(H,338,416)(H,339,433)(H,340,407)(H,341,419)(H,342,418)(H,343,422)(H,344,424)(H,345,406)(H,346,420)(H,347,423)(H,348,409)(H,349,436)(H,350,435)(H,351,438)(H,352,441)(H,353,408)(H,354,415)(H,355,421)(H,356,425)(H,357,434)(H,358,442)(H,359,426)(H,360,411)(H,361,440)(H,362,427)(H,363,412)(H,364,413)(H,387,388)(H,389,390)(H,391,392)(H,393,394)(H,446,447)(H4,294,295,306)(H4,296,297,307)(H4,298,299,308)(H4,300,301,309)(H4,302,303,310)(H4,304,305,311)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNFWUPYTFPOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C284H432N84O79S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

6511 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Aprotinin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Mechanism of Action

Aprotinin inhibits serine proteases including trypsin, chymotrypsin and plasmin at a concentration of about 125,000 IU/mL, and kallikrein at 300,000 IU/mL. The inhibition of kallikrein inhibits formation of factor XIIa. This inhibits the intrinsic pathway of coagulation and fibrinolysis. Inhibition of plasmin also slows fibrinolysis., Aprotinin is a broad spectrum protease inhibitor which modulates the systemic inflammatory response (SIR) associated with cardiopulmonary bypass (CPB) surgery. SIR results in the interrelated activation of the hemostatic, fibrinolytic, cellular and humoral inflammatory systems. Aprotinin, through its inhibition of multiple mediators (e.g., kallikrein, plasmin) results in the attenuation of inflammatory responses, fibrinolysis, and thrombin generation., Aprotinin inhibits pro-inflammatory cytokine release and maintains glycoprotein homeostasis. In platelets, aprotinin reduces glycoprotein loss (e.g., GpIb, GpIIb/IIIa), while in granulocytes it prevents the expression of pro-inflammatory adhesive glycoproteins (e.g., CD11b)., The effects of aprotinin use in ... /cardiopulmonary bypass/ involves a reduction in inflammatory response which translates into a decreased need for allogeneic blood transfusions, reduced bleeding, and decreased mediastinal re-exploration for bleeding., Aprotinin is thought to improve hemostasis during and after cardiopulmonary bypass by preserving platelet membrane receptors that maintain the adhesive and aggregative capacity of platelets. In addition, aprotinin inhibits fibrinolysis through inhibition of plasmin and plasma and tissue kallikreins. Because of its effects on kallikrein, aprotinin also inhibits activation of the intrinsic clotting system (i.e., contact phase of coagulation), a process that both initiates coagulation and promotes fibrinolysis. The relative contribution of these effects of aprotinin to the drug's therapeutic action remains to be fully elucidated., For more Mechanism of Action (Complete) data for APROTININ (6 total), please visit the HSDB record page.
Record name Aprotinin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06692
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Record name APROTININ
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7502
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Traskolan

Color/Form

Clear, colorless

CAS RN

9087-70-1
Record name Aprotinin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06692
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trypsin inhibitor, pancreatic basic
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.983
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Record name APROTININ
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7502
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

>100 °C
Record name Aprotinin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06692
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Citations

For This Compound
236,000
Citations
S Robert, BKJ Wagner, M Boulanger… - Annals of …, 1996 - journals.sagepub.com
OBJECTIVE: To review the clinical pharmacology of aprotinin in patients undergoing surgical procedures involving major blood loss, namely, coronary artery bypass graft (CABG). …
Number of citations: 49 journals.sagepub.com
TA Alston - International Anesthesiology Clinics, 2004 - journals.lww.com
… aprotinin. However, significant inhibition does occur at clinically achieved plasma concentrations of aprotinin. … enzyme by aprotinin might help to explain why aprotinin reduces bleeding. …
Number of citations: 15 journals.lww.com
S Westaby - The Annals of thoracic surgery, 1993 - Elsevier
… dose aprotinin therapy (2 X lo6 KIU aprotinin added to the pump prime) leads to the nthusiasm for aprotinin … with an appraisal of the current practice of aprotinin usage in cardiac surgery. …
Number of citations: 212 www.sciencedirect.com
AD Shaw, M Stafford-Smith, WD White… - … England Journal of …, 2008 - Mass Medical Soc
Background Aprotinin has recently been associated with adverse outcomes in patients undergoing cardiac surgery. We reviewed our experience with this agent in patients undergoing …
Number of citations: 226 www.nejm.org
G Asimakopoulos, EA Lidington, J Mason… - The Journal of Thoracic …, 2001 - Elsevier
… aprotinin has an effect on endothelial cell activation and adhesion molecule expression in response to tumor necrosis factor–α, particularly with reference to whether aprotinin … aprotinin …
Number of citations: 82 www.sciencedirect.com
S Schneeweiss, JD Seeger, J Landon… - New England Journal …, 2008 - Mass Medical Soc
… in aprotinin recipients as compared with nonrecipients 3 and a higher 5-year mortality among aprotinin … the recruitment of patients into the aprotinin group because of an elevated risk of …
Number of citations: 392 www.nejm.org
M Poullis, R Manning, M Laffan, DO Haskard… - The Journal of thoracic …, 2000 - Elsevier
… Background: Despite aprotinin being in widespread clinical … Here we have investigated the effect of aprotinin on thrombin-… ) and was completely blocked by aprotinin at doses more than …
Number of citations: 136 www.sciencedirect.com
JH Levy, E Sypniewski - Orthopedics, 2004 - journals.healio.com
… Aprotinin is a polypeptide with serine protease inhibitory … Aprotinin inhibits platelet glycoprotein loss (GpIb and Gpllb/… The pharmacologic properties of aprotinin may lead clinicians to …
Number of citations: 35 journals.healio.com
RC Landis, G Asimakopoulos, M Poullis… - The Annals of thoracic …, 2001 - Elsevier
… Aprotinin achieves these two apparently disparate properties by selectively blocking … aprotinin. A better understanding of its mechanisms of action has led to the conclusion that aprotinin …
Number of citations: 153 www.sciencedirect.com
W Beierlein, AM Scheule, W Dietrich… - The Annals of thoracic …, 2005 - Elsevier
Since its clinical introduction, the anaphylactic potential of aprotinin has … From 1963 to 2003, 124 cases of aprotinin-induced … to be taken into account before any aprotinin administration. …
Number of citations: 153 www.sciencedirect.com

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